N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-11-7(4-17-5)9-13-14-10(16-9)12-8(15)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVQEJQPPPYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for further research:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and thiazole compounds possess notable antimicrobial properties. In particular, compounds with thiazole and oxadiazole rings have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have shown that similar compounds exhibit activity against Candida albicans and other pathogenic microorganisms .
Anticancer Potential
The structural components of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide suggest potential anticancer properties. Compounds containing thiazole and oxadiazole moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain derivatives have shown promise in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds containing thiazole and oxadiazole structures. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegeneration. Preclinical studies have indicated that such compounds can reduce oxidative stress and inflammation in neuronal cells .
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of various thiazole and oxadiazole derivatives, this compound was included among tested compounds. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 20 mm (zone of inhibition) | 15 mm |
| This compound | 18 mm | 12 mm |
Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of various thiazole-containing compounds on breast cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .
| Compound | IC50 (µM) |
|---|---|
| Compound B | 15 |
| This compound | 10 |
Mechanism of Action
The mechanism of action of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The following table compares key structural and functional attributes of the target compound with its closest analogues:
Key Differences and Implications
Substituent Effects on Bioactivity: The cyclopropanecarboxamide group (target compound and OZE-I) enhances metabolic stability compared to sulfanyl-linked derivatives like 7c .
Enzyme Inhibition :
- Derivatives with sulfanyl-propanamide substituents (e.g., 7c ) exhibit strong urease inhibition (IC₅₀: 9.2 µM) due to thiol-mediated binding to the enzyme’s nickel center . The target compound’s thiazole group may mimic this mechanism.
- OZE-I ’s naphthalenyl substituent confers broad-spectrum antimicrobial activity, suggesting that aromatic bulk at position 5 enhances target engagement .
Cytotoxicity :
Spectral and Physicochemical Properties
Biological Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-methylthiazole with oxadiazole precursors followed by cyclopropanecarboxamide formation. The structural integrity of the compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, with values reported as low as 0.21 μM in certain derivatives .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have revealed that this compound induces apoptosis in cancer cell lines. Morphological changes characteristic of apoptosis were observed, such as chromatin condensation and cell shrinkage. These findings suggest a potential role for this compound in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, studies have indicated that it may inhibit key enzymes involved in cellular proliferation and survival pathways. The binding interactions with proteins such as DNA gyrase have been elucidated through molecular docking studies, revealing strong hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
